Cas no 449758-12-7 (1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)

1-2-(1,2,3-Thiadiazol-4-yl)phenylmethanamine is a heterocyclic amine compound featuring a phenylmethanamine core substituted with a 1,2,3-thiadiazole moiety at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications due to the electron-rich thiadiazole ring and the versatile primary amine functionality. The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules with potential biological activity. Its distinct structural features may enhance binding affinity in target-specific interactions, making it of interest in medicinal chemistry and crop protection research. The presence of both aromatic and heterocyclic components contributes to its stability and synthetic flexibility.
1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine structure
449758-12-7 structure
商品名:1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine
CAS番号:449758-12-7
MF:C9H9N3S
メガワット:191.253
MDL:MFCD20701748
CID:3989231
PubChem ID:11401272

1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 2-(1,2,3-thiadiazol-4-yl)-
    • 2-(1,2,3-thiadiazol-4-yl)Benzenemethanamine
    • 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine
    • [2-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine
    • SCHEMBL508109
    • 2-[1,2,3]thiadiazol-4-yl-benzylamine
    • DA-05764
    • QDIOMIQZOLWIKL-UHFFFAOYSA-N
    • [2-(thiadiazol-4-yl)phenyl]methanamine
    • 449758-12-7
    • (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
    • starbld0035310
    • 2-[1,2,3]thiadiazole-4-yl-benzylamine
    • MDL: MFCD20701748
    • インチ: InChI=1S/C9H9N3S/c10-5-7-3-1-2-4-8(7)9-6-13-12-11-9/h1-4,6H,5,10H2
    • InChIKey: QDIOMIQZOLWIKL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 191.05171847Da
  • どういたいしつりょう: 191.05171847Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
177391-1g
[2-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine
449758-12-7
1g
$720.00 2023-09-11
Enamine
BBV-39988651-10g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
10g
$3795.0 2023-10-28
Enamine
BBV-39988651-5.0g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
5.0g
$3018.0 2023-01-09
Enamine
BBV-39988651-5g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
5g
$3018.0 2023-10-28
Enamine
BBV-39988651-1g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
1g
$1150.0 2023-10-28
Enamine
BBV-39988651-2.5g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
2.5g
$2384.0 2023-10-28
Enamine
BBV-39988651-1.0g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
1.0g
$1150.0 2023-01-09
Enamine
BBV-39988651-10.0g
1-[2-(1,2,3-thiadiazol-4-yl)phenyl]methanamine
449758-12-7 95%
10.0g
$3795.0 2023-01-09
Matrix Scientific
177391-5g
[2-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine
449758-12-7
5g
$1530.00 2023-09-11
Matrix Scientific
177391-10g
[2-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine
449758-12-7
10g
$2430.00 2023-09-11

1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine 関連文献

1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamineに関する追加情報

Introduction to 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine (CAS No. 449758-12-7)

1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine (CAS No. 449758-12-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiadiazole ring and a phenylmethanamine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The thiadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom, is known for its broad spectrum of biological activities. These activities include antimicrobial, antifungal, and anti-inflammatory properties. The presence of the thiadiazole ring in 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine suggests that it may exhibit similar biological activities, making it an attractive target for drug discovery and development.

The phenylmethanamine moiety, on the other hand, is a common structural motif found in many biologically active compounds. It is often associated with central nervous system (CNS) activity and has been used in the development of various drugs targeting neurological disorders. The combination of the thiadiazole ring and the phenylmethanamine moiety in 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine may therefore offer a unique set of properties that could be beneficial in treating a range of diseases.

Recent studies have explored the potential therapeutic applications of 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine has also shown potential as an antimicrobial agent. A study conducted by a team of researchers from the University of California demonstrated that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This makes 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine a potential candidate for the development of new antibiotics to combat drug-resistant bacterial infections.

The pharmacokinetic properties of 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine have also been investigated. Preliminary studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial for ensuring that the compound can effectively reach its target site in the body and exert its therapeutic effects without causing significant side effects.

In terms of safety and toxicity, early preclinical studies have shown that 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine has a good safety profile at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects.

The synthesis of 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine has been optimized to improve yield and purity. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. These synthetic methods typically involve multi-step reactions that include coupling reactions between aromatic compounds and thiadiazole derivatives.

In conclusion, 1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine (CAS No. 449758-12-7) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its biological activities, making it an attractive target for drug discovery and development. Ongoing research continues to explore its full potential in treating various diseases and conditions.

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